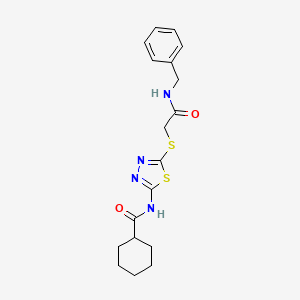

N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

Description

Properties

IUPAC Name |

N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2S2/c23-15(19-11-13-7-3-1-4-8-13)12-25-18-22-21-17(26-18)20-16(24)14-9-5-2-6-10-14/h1,3-4,7-8,14H,2,5-6,9-12H2,(H,19,23)(H,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDVIFBNVPIMGHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide typically involves multiple steps. One common method includes the reaction of cyclohexanecarboxylic acid with thionyl chloride to form cyclohexanecarbonyl chloride. This intermediate is then reacted with 2-amino-5-mercapto-1,3,4-thiadiazole in the presence of a base such as triethylamine to form the desired thiadiazole derivative. The final step involves the reaction of this intermediate with benzylamine to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

Substitution: The benzylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

Oxidation: Oxidized thiadiazole derivatives.

Reduction: Reduced thiadiazole derivatives.

Substitution: Substituted benzylamino derivatives.

Scientific Research Applications

N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

2-Benzylaminoethanol: A simpler compound with a similar benzylamino group.

N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: Another thiadiazole derivative with different substituents.

Uniqueness

N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclohexanecarboxamide moiety, combined with the thiadiazole ring and benzylamino group, makes it a versatile compound for various applications.

Biological Activity

N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a complex organic compound belonging to the class of thiadiazoles. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its diverse biological properties. The structure can be represented as follows:

Key Functional Groups:

- Thiadiazole Ring: Contributes to the compound's bioactivity.

- Benzylamino Group: Enhances interaction with biological targets.

- Cyclohexanecarboxamide Moiety: Imparts stability and solubility.

The biological activity of N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is primarily attributed to its ability to interact with specific molecular targets within cells. It may function as an enzyme inhibitor or receptor modulator:

- Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thus preventing substrate interaction and subsequent catalysis.

- Receptor Modulation: It may alter receptor activity, influencing signaling pathways associated with cell proliferation and apoptosis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. Research indicates that compounds in this class can induce apoptosis in cancer cells and inhibit tumor growth.

Case Study Findings:

- Cell Viability Assays: In vitro studies demonstrated that N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide significantly reduces cell viability in various cancer cell lines (e.g., MCF-7 and LoVo) when treated at concentrations ranging from 5 µM to 50 µM .

| Cell Line | Treatment Concentration (µM) | Cell Viability (%) |

|---|---|---|

| MCF-7 | 5 | 70 |

| MCF-7 | 50 | 30 |

| LoVo | 5 | 75 |

| LoVo | 50 | 25 |

- Apoptosis Induction: Flow cytometry analysis revealed that treatment with this compound increases the proportion of apoptotic cells significantly compared to untreated controls .

Other Biological Activities

In addition to its anticancer effects, the compound has been investigated for other pharmacological activities:

- Anti-inflammatory Effects: Preliminary studies suggest that it may exhibit anti-inflammatory properties by modulating inflammatory cytokines.

- Antimicrobial Activity: Similar thiadiazole derivatives have shown promise against various pathogens, indicating potential utility in treating infections.

Comparative Analysis with Similar Compounds

When compared to other thiadiazole derivatives, N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide stands out due to its unique combination of functional groups that enhance its biological activity.

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Compound A | Simple Thiadiazole | Moderate Anticancer |

| Compound B | Benzyl Thiadiazole | High Anticancer |

| Subject Compound | Complex Thiadiazole | High Anticancer & Anti-inflammatory |

Q & A

Q. What are the established synthetic routes for preparing N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves:

Reacting 5-substituted 1,3,4-thiadiazole-2-thiol derivatives with chloroacetamide intermediates under reflux in dry acetone or ethanol, using anhydrous potassium carbonate as a base (e.g., 3–4 hours at 60–80°C) .

Monitoring reaction progress via TLC (Silufol UV-254 plates with chloroform:acetone 3:1 eluent) and purifying the product through recrystallization (ethanol or ethanol-DMF mixtures) .

Example:

- Step 1 : Prepare the thiadiazole core by reacting 5-phenyl-1,3,4-oxadiazole-2-thiol with benzyl chloroacetamide.

- Step 2 : Introduce the cyclohexanecarboxamide moiety via amide coupling, optimized with triethylamine as a catalyst .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodology :

- IR Spectroscopy : Confirm amide C=O stretches (~1640–1670 cm⁻¹) and thioether S-C vibrations (~680–720 cm⁻¹) .

- ¹H/¹³C NMR : Identify benzylamino protons (δ 7.2–7.5 ppm), cyclohexyl protons (δ 1.2–2.2 ppm), and thiadiazole carbons (δ 160–170 ppm) .

- Mass Spectrometry (FAB or ESI) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- X-ray Diffraction : Resolve crystal packing and confirm stereochemistry, particularly for resolving structural ambiguities in heterocyclic systems .

Q. How can researchers assess the in vitro cytotoxic activity of this compound?

- Methodology :

- Cell Lines : Use human cancer cell lines (e.g., MCF-7, HeLa) in MTT assays.

- Protocol :

Incubate cells with the compound (1–100 µM) for 48–72 hours.

Measure viability via absorbance (570 nm) and calculate IC₅₀ values.

- Controls : Include cisplatin or doxorubicin as positive controls.

- Data Interpretation : Compare activity to structurally related derivatives (e.g., thiadiazole-oxadiazole hybrids) to infer SAR .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Methodology :

- Solvent Optimization : Replace acetone with DMF for better solubility of aromatic intermediates .

- Catalyst Screening : Test alternatives to triethylamine (e.g., DMAP or pyridine) to reduce side reactions .

- Temperature Control : Lower reflux temperatures (e.g., 50°C) to minimize decomposition of heat-sensitive intermediates .

- By-Product Analysis : Use HPLC-MS to identify impurities (e.g., unreacted thiols or oxidized disulfides) .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodology :

- Dose-Response Reproducibility : Validate IC₅₀ values across multiple cell lines and labs.

- Solubility Adjustments : Address poor aqueous solubility by using DMSO carriers (≤0.1% v/v) or formulating as nanoparticles .

- Target Validation : Perform kinase inhibition assays or proteomics to identify off-target effects that may explain variability .

Q. What structural modifications enhance the compound’s bioactivity while maintaining stability?

- Methodology :

- SAR Studies :

Replace the benzylamino group with electron-withdrawing groups (e.g., nitro or cyano) to improve metabolic stability .

Modify the cyclohexane ring to a bicyclic system (e.g., decalin) to enhance hydrophobic interactions .

- Computational Modeling : Use docking simulations (AutoDock Vina) to predict binding affinity to targets like EGFR or tubulin .

Q. What mechanistic insights exist for the formation of the 1,3,4-thiadiazole ring during synthesis?

- Methodology :

- Intermediate Trapping : Isolate and characterize intermediates (e.g., thioamides) via LC-MS or NMR .

- Kinetic Studies : Monitor cyclization rates under acidic (H₂SO₄) vs. basic (K₂CO₃) conditions to determine optimal pathways .

Q. How can solubility challenges in biological assays be addressed?

- Methodology :

- Co-Solvent Systems : Use Cremophor EL or cyclodextrins to enhance solubility without cytotoxicity .

- Prodrug Design : Introduce hydrolyzable esters (e.g., acetate) at the carboxamide group .

Q. What computational methods are suitable for studying this compound’s interaction with biological targets?

- Methodology :

Q. How can researchers analyze unexpected by-products in large-scale syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.